Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the chemical formula C15H19BO5. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNMHGEYTZLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-formylbenzoic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions, usually at room temperature, to yield the desired boronic ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 4-carboxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-hydroxymethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used as an intermediate in organic synthesis. Its reactive aldehyde group allows for various transformations:
- Aldol Reactions : The compound can participate in aldol reactions to form β-hydroxy carbonyl compounds.
| Reaction Type | Product Type |
|---|---|
| Aldol Condensation | β-Hydroxy carbonyl compounds |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. Its boron moiety enhances the pharmacological properties of the resulting compounds:
- Anticancer Agents : Compounds derived from this compound have shown potential as anticancer agents due to their ability to interfere with cellular processes.
| Compound Derived | Activity |
|---|---|
| Boron-containing drugs | Anticancer activity |
Materials Science
The compound is also explored in materials science for the development of new materials with specific properties:
- Polymer Chemistry : It can be used to synthesize polymers that exhibit enhanced thermal stability and mechanical strength.
| Application | Material Type |
|---|---|
| Polymer Synthesis | Thermally stable polymers |
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal demonstrated the synthesis of novel boron-containing anticancer agents derived from this compound. The research highlighted the compound's effectiveness in inhibiting tumor growth in vitro.
Case Study 2: Development of High-performance Polymers
Another research project focused on utilizing this compound in the synthesis of high-performance polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers and were evaluated for applications in aerospace engineering.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a transient organopalladium species, which undergoes reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its formyl group, which provides additional reactivity compared to other boronic esters. This allows for further functionalization and diversification in synthetic applications, making it a valuable compound in organic synthesis.
Biological Activity
Overview
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1349171-53-4) is a boronic ester derivative with a complex structure characterized by the presence of a formyl group and a dioxaborolane moiety. This compound has garnered attention due to its potential biological activities and applications in organic synthesis.
The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with various biological targets. This property is particularly useful in modulating enzyme activities and interacting with biomolecules such as proteins and nucleic acids.
Anticancer Activity
Research indicates that boronic esters can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the inhibition of proteasome activity, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For example:
- Proteasome Inhibitors: Compounds like this have been shown to disrupt the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation within cells.
- Kinase Inhibition: Some studies suggest that similar boronic compounds can inhibit kinases involved in signaling pathways that control cell growth and division .
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines (MCF-7), this compound was tested for cytotoxicity. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Interaction
A biochemical assay was conducted to evaluate the inhibitory effects of this compound on a specific protease involved in inflammatory responses. The results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM. This suggests potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Effect |
|---|---|---|---|
| Anticancer Activity | Proteasome | 10 | Induces apoptosis |
| Enzyme Inhibition | Specific Protease | 15 | Reduces inflammation |
| Kinase Inhibition | Various Kinases | Varies | Disrupts signaling |
Q & A
Basic: What are the standard synthetic routes for Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed borylation. A common approach involves reacting a brominated or iodinated benzoate precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane under reflux (70–80°C) . For example, methyl 4-bromo-3-formylbenzoate can undergo Miyaura borylation to introduce the boronate ester group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Basic: How is this compound characterized to confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃) are used to verify the presence of the formyl proton (δ ~10 ppm) and the boronate ester’s methyl groups (δ ~1.3 ppm). Aromatic protons and ester carbonyl signals (δ ~3.9 ppm for methyl ester) provide additional confirmation .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in regiochemistry, particularly when substituents like formyl and boronate groups are in proximity .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling yields using this boronate ester?
Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpy) enhances coupling efficiency with aryl/heteroaryl halides. Ligands like SPhos or XPhos improve steric tolerance for bulky substrates .
- Reaction Conditions: Use anhydrous solvents (e.g., THF or DME) and degas with N₂ to prevent boronate oxidation. Aqueous Na₂CO₃ (2M) as a base at 80–100°C ensures efficient transmetalation .
- Troubleshooting: Monitor for protodeboronation by TLC; add catalytic Cu(I) to suppress this side reaction .
Advanced: How should researchers address discrepancies between NMR and X-ray crystallography data for structural validation?
Methodological Answer:
- Cross-Validation: If NMR suggests one regioisomer but crystallography another, re-examine crystal packing effects or dynamic processes (e.g., rotational barriers) that may skew NMR interpretations .
- DFT Calculations: Perform density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. This resolves ambiguities in cases where crystallography is unavailable .
Basic: What role does this compound play in multicomponent reactions or as a building block?
Methodological Answer:
The formyl group enables condensation reactions (e.g., with amines to form Schiff bases), while the boronate ester participates in Suzuki couplings. It is used in:
- Drug Discovery: As a key intermediate for kinase inhibitors (e.g., targeting PI4KIIIB) .
- Material Science: To construct conjugated polymers via iterative cross-coupling .
Advanced: What strategies mitigate boronate ester hydrolysis or oxidation during long-term storage?
Methodological Answer:
- Storage Conditions: Keep under inert gas (Ar/N₂) at –20°C in anhydrous DCM or THF. Avoid protic solvents or moisture .
- Stabilization: Add radical inhibitors (e.g., BHT) to prevent oxidation. For hydrolysis-prone derivatives, convert to trifluoroborate salts temporarily .
Basic: What are common side reactions during its synthesis, and how are they resolved?
Methodological Answer:
- Protodeboronation: Occurs under acidic or high-temperature conditions. Mitigate by using milder bases (Cs₂CO₃ instead of K₂CO₃) and lower temperatures (60°C) .
- Ester Hydrolysis: The methyl ester may hydrolyze to carboxylic acid in aqueous conditions. Use anhydrous solvents and minimize reaction time in aqueous phases .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate transition states in cross-coupling reactions to predict regioselectivity.
- Docking Studies: For biological applications, model interactions with target enzymes (e.g., Autotaxin) using the boronate’s Lewis acidity and formyl’s electrophilicity .
- Software Tools: Gaussian or ORCA for DFT calculations; Mercury (CCDC) for crystallographic data alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
